molecular formula C8H14O3S B2370247 4-Ethoxythiane-4-carboxylic acid CAS No. 1249232-20-9

4-Ethoxythiane-4-carboxylic acid

Cat. No.: B2370247
CAS No.: 1249232-20-9
M. Wt: 190.26
InChI Key: QGVFIFAEIUKIOA-UHFFFAOYSA-N
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Description

4-Ethoxythiane-4-carboxylic acid (CAS 1249232-20-9) is a synthetic organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . It belongs to the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH) which is a key functional group in organic synthesis due to its polarity and reactivity . The compound's structure integrates a thiane (tetrahydrothiopyran) ring, a six-membered sulfur-containing heterocycle, substituted with an ethoxy group and a carboxylic acid group at the same carbon atom. This unique structure makes it a valuable, multifunctional intermediate for chemical synthesis and materials science research. As a carboxylic acid, this compound can participate in various chemical transformations typical for its class, such as esterification and amidation reactions . These reactions are fundamental in medicinal chemistry and polymer science for constructing complex molecules and macromolecular structures . The presence of the sulfur atom in the ring may impart additional coordination properties, suggesting potential applications in nanotechnology as a surface modifier for nanoparticles to improve their dispersion and incorporation into various matrices . Researchers can utilize this chemical as a building block for the synthesis of more complex sulfur- and oxygen-functionalized molecules. It is offered as a research-grade material strictly for laboratory investigation. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-ethoxythiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVFIFAEIUKIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxythiane 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-ethoxythiane-4-carboxylic acid suggests a straightforward disconnection strategy. The primary disconnection breaks the carboxyl group, leading back to the corresponding nitrile, 4-ethoxythiane-4-carbonitrile. This transformation is a standard hydrolysis reaction. mdpi.comphasetransfer.compharmtech.compharmafeatures.comuab.catncert.nic.innih.gov

The second key disconnection involves the ethoxy group, which can be retrosynthetically cleaved to reveal a hydroxyl group. This points to 4-hydroxythiane-4-carbonitrile as a key intermediate. This intermediate, a cyanohydrin, can be formed from a ketone precursor, in this case, thiane-4-one. The formation of cyanohydrins from ketones is a well-established synthetic transformation.

Therefore, the proposed synthetic route commences with thiane-4-one, proceeds through the formation of 4-hydroxythiane-4-carbonitrile, followed by etherification to introduce the ethoxy group, and culminates in the hydrolysis of the nitrile to the desired carboxylic acid.

Development of Novel Synthetic Routes

The synthesis of this compound and its precursors can be approached through various methodologies, with a growing emphasis on stereoselectivity, green chemistry principles, and catalytic efficiency.

Stereoselective Synthesis Approaches

The synthesis of substituted thianes with control over stereochemistry is an area of active research. nih.gov For the synthesis of this compound, if a specific stereoisomer is desired, the introduction of chirality can be approached at different stages. One potential strategy involves the stereoselective reduction of the ketone precursor, thiane-4-one, to a chiral alcohol, although this would necessitate a different synthetic route.

A more direct approach would be the enantioselective addition of a cyanide equivalent to thiane-4-one to form a chiral cyanohydrin. While challenging, the use of chiral catalysts in cyanohydrin formation is a known strategy. nih.gov Furthermore, stereoselective reduction of a related unsaturated precursor could also be envisioned to introduce the desired stereochemistry at the C4 position. Diastereoselective syntheses of substituted tetrahydroquinoline-4-carboxylic esters have been achieved through tandem reduction-reductive amination reactions, highlighting the potential for controlling stereochemistry in cyclic systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. mygreenlab.orgmasterorganicchemistry.com In the synthesis of this compound, several aspects can be optimized to enhance its environmental profile.

The choice of solvents is a primary consideration. Utilizing greener solvents such as water, ethanol, or ionic liquids can significantly reduce the environmental impact compared to traditional volatile organic compounds. masterorganicchemistry.comgoogle.com For instance, the hydrolysis of nitriles can often be performed in aqueous acidic or basic solutions. mdpi.compharmafeatures.com

Atom economy and waste reduction are also key metrics. mdpi.commygreenlab.orgwikipedia.orgnih.govscientificupdate.com The proposed synthetic route is relatively atom-economical. The use of catalytic methods, wherever possible, is a core principle of green chemistry. For example, employing a reusable solid acid catalyst for the hydrolysis step could minimize waste and simplify purification. acs.org

Catalyst Development for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. acs.org In the synthesis of this compound, catalyst development can be targeted at several key steps.

For the etherification of the 4-hydroxythiane-4-carbonitrile intermediate, phase-transfer catalysis (PTC) is a highly effective technique. phasetransfer.comnih.govacs.orgrsc.orgnih.govresearchgate.net PTC can facilitate the reaction between the alkoxide and an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in a biphasic system, often leading to milder reaction conditions and improved yields. The choice of the phase-transfer catalyst, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can significantly influence the reaction rate and efficiency.

The hydrolysis of the sterically hindered nitrile in 4-ethoxythiane-4-carbonitrile can be challenging under standard conditions. The development of robust catalysts, such as platinum-based complexes, has been shown to facilitate the hydrolysis of hindered nitriles to amides, which can then be further hydrolyzed to the carboxylic acid. acs.orgacs.orgrug.nl Acid catalysts, including solid acids, can also be employed for the direct hydrolysis of nitriles to carboxylic acids. google.com

Optimization of Reaction Conditions and Yields

Table 1: Optimization of the Etherification of 4-Hydroxythiane-4-carbonitrile

EntryEthylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl bromideNaHNoneTHF6024Moderate
2Diethyl sulfateK₂CO₃TBABToluene/H₂O8012Good
3Ethyl iodideCs₂CO₃Aliquat 336Dichloromethane/H₂ORT18High
4Ethyl triflateDBUNoneAcetonitrile508Good

Note: This table is a representative example based on general principles of etherification and phase-transfer catalysis. Actual yields would require experimental verification.

Table 2: Optimization of the Hydrolysis of 4-Ethoxythiane-4-carbonitrile

EntryReagentSolventTemperature (°C)Time (h)Product
1HCl (conc.)Water100 (reflux)24Carboxylic Acid
2H₂SO₄ (conc.)Water/Ethanol11018Carboxylic Acid
3NaOH (aq)Water100 (reflux)36Carboxylate Salt
4Pt(II) catalystWater/Ethanol8048Amide

Note: This table illustrates common conditions for nitrile hydrolysis. The sterically hindered nature of the substrate may require more forcing conditions or specialized catalysts for efficient conversion. mdpi.comphasetransfer.compharmtech.compharmafeatures.comuab.catncert.nic.innih.govacs.orgacs.orgrug.nlresearchgate.netbeilstein-journals.org

Key factors to optimize include the choice of solvent, temperature, reaction time, and the type and amount of catalyst or reagent used. For the etherification step, the selection of the base and phase-transfer catalyst is critical. For the hydrolysis step, the concentration of the acid or base and the reaction temperature will significantly impact the rate and completeness of the reaction.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces a new set of challenges and considerations. pharmtech.compharmafeatures.comuab.cat

Process Safety: The handling of reagents such as strong acids, bases, and potentially flammable solvents requires careful safety protocols. The exothermic nature of some reactions, like hydrolysis, must be managed through effective heat transfer in larger reactors.

Reaction Kinetics and Mass Transfer: Reactions that are fast on a small scale may become limited by mass transfer or heat transfer at a larger scale. For biphasic reactions, such as the phase-transfer catalyzed etherification, efficient stirring is crucial to ensure adequate mixing of the phases.

Work-up and Purification: Isolation and purification procedures that are straightforward in the lab, such as column chromatography, may not be practical or economical on a large scale. Alternative methods like crystallization, distillation, or extraction need to be developed and optimized.

Cost and Availability of Reagents: The cost and availability of starting materials, reagents, and catalysts become significant factors at a larger scale. The use of expensive reagents should be minimized, and catalyst recycling strategies should be implemented where possible.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality, purity, and consistency of the final product. pharmafeatures.com

Mechanistic and Reactivity Studies of 4 Ethoxythiane 4 Carboxylic Acid

Investigations into the Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for a variety of chemical transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Pathways

The general mechanism proceeds through an addition-elimination pathway. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. nih.gov For carboxylic acids, direct attack by a nucleophile is often followed by an acid-base reaction, forming a carboxylate, which is even less reactive towards nucleophilic attack. nih.gov

To facilitate substitution, the -OH group must first be converted into a better leaving group. This is commonly achieved by protonating the hydroxyl group under acidic conditions or by using specific activating agents. thieme-connect.de

Table 1: Relative Reactivity of Carboxylic Acid Derivatives Toward Nucleophilic Acyl Substitution

Derivative Structure Leaving Group Reactivity
Acid Chloride R-COCl Cl⁻ Highest
Acid Anhydride (B1165640) R-CO-O-CO-R' R'COO⁻ High
Ester R-COOR' R'O⁻ Moderate
Carboxylic Acid R-COOH HO⁻ Low
Amide R-CONH₂ H₂N⁻ Lowest

This table illustrates the general reactivity trend. More reactive derivatives can typically be converted into less reactive ones. wikipedia.orgnih.gov

Esterification Mechanisms

Esterification is a common nucleophilic acyl substitution reaction of carboxylic acids. Given the structure of 4-ethoxythiane-4-carboxylic acid, several established methods could be employed for its conversion to the corresponding ester.

One of the most fundamental methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl). youtube.comgoogle.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester. youtube.comwikipedia.org This reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it forms. youtube.com

For substrates that may be sensitive to strong acids, milder methods are available. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). youtube.comyoutube.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 2: Selected Reagents for Esterification of Carboxylic Acids

Method Reagents Conditions Notes
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat, often excess alcohol Reversible reaction. youtube.com
Steglich Esterification Alcohol, DCC, DMAP Room temperature Good for acid-sensitive substrates. youtube.com
Alkylation Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃) Varies Forms ester via an Sₙ2 reaction. youtube.com

Amidation and Peptide Coupling Analogs

The formation of amides from carboxylic acids and amines is another crucial transformation. Direct reaction is generally unfavorable due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. mdpi.com Heating this salt can lead to dehydration and amide formation, but this often requires high temperatures. mdpi.com

More commonly, the carboxylic acid is activated in situ using coupling reagents, similar to those used in modern esterification. researchgate.net These methods are central to peptide synthesis, where an amino acid's carboxyl group is coupled to another's amino group. organic-chemistry.org In this context, this compound could be considered a non-natural, cyclic amino acid analogue.

Coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. rsc.orgmsu.edu These reagents convert the carboxylic acid into a more reactive intermediate (like the O-acylisourea), which is then susceptible to nucleophilic attack by the amine. researchgate.net To improve efficiency and reduce side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. rsc.orgmsu.edu More advanced reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), generate highly reactive activated esters, enabling efficient coupling even between sterically hindered components.

Table 3: Common Peptide Coupling Reagents for Amide Formation

Reagent Class Examples Activating Species Generated
Carbodiimides DCC, EDC O-Acylisourea
Phosphonium Salts BOP, PyBOP OBt or other activated esters
Aminium/Uronium Salts HBTU, HATU, HCTU OBt, OAt, or O-6-ClBt esters

These reagents facilitate amide bond formation under mild conditions. organic-chemistry.org

Reactions Involving the Thiane (B73995) Ring System

The thiane ring is a six-membered saturated sulfur heterocycle. It is generally a stable ring system, but the sulfur atom provides a site for specific chemical reactions. wikipedia.org

Oxidation and Reduction Pathways of the Sulfur Heterocycle

The sulfur atom in the thiane ring is in its lowest oxidation state (-2) and can be readily oxidized. The oxidation typically occurs in a stepwise manner, first yielding the corresponding thiane-1-oxide (a sulfoxide) and, upon further oxidation, the thiane-1,1-dioxide (a sulfone). organic-chemistry.org

The oxidation to the sulfoxide (B87167) is a common transformation for thioethers. mdpi.com A variety of oxidizing agents can be used, and the choice of reagent and conditions can allow for selective stopping at the sulfoxide stage. Over-oxidation to the sulfone is also possible, often by using stronger oxidants or harsher conditions. organic-chemistry.org

Conversely, the sulfoxide can be reduced back to the thiane. This deoxygenation is a key reaction in synthetic chemistry. rsc.org A range of reducing agents can accomplish this transformation, offering chemoselectivity in the presence of other functional groups. google.comrsc.org

Table 4: Examples of Oxidizing and Reducing Agents for the Thiane Ring

Transformation Reagent Examples
Oxidation (Thiane → Sulfoxide) Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (mCPBA), Sodium periodate (B1199274) (NaIO₄)
Oxidation (Thiane/Sulfoxide → Sulfone) Potassium permanganate (B83412) (KMnO₄), Excess H₂O₂ with catalyst
Reduction (Sulfoxide → Thiane) Triflic anhydride/Potassium iodide, Sodium borohydride/Iodine, Thionyl chloride/Triphenylphosphine

The choice of reagent allows for controlled oxidation or reduction of the sulfur center. rsc.orgmdpi.com

Ring-Opening and Rearrangement Reactions

The thiane ring, being a six-membered saturated ring, does not possess significant ring strain. Unlike smaller, more strained rings like thiiranes (3-membered) or thietanes (4-membered), thiane does not readily undergo ring-opening reactions. thieme-connect.de Such reactions would typically require harsh conditions or specific activation, for instance, through the formation of a sulfonium (B1226848) salt followed by nucleophilic attack.

Rearrangement reactions involving the thiane ring itself are not common for the parent structure. However, rearrangements can be induced in substituted derivatives. For example, base-mediated ring expansion has been reported for certain 1,3-dithiane (B146892) derivatives to form larger, nine-membered heterocycles. nih.gov While not directly applicable to the monosulfur thiane ring of this compound, this illustrates that rearrangements of sulfur-containing heterocycles are possible under specific conditions, often involving the generation of reactive intermediates. More complex rearrangements, such as sigmatropic rearrangements, are known for unsaturated sulfur heterocycles but are less relevant to the saturated thiane system.

Electrophilic and Nucleophilic Additions to the Thiane Ring

The thiane ring in this compound, a saturated heterocyclic system containing a sulfur atom, exhibits characteristic reactivity towards both electrophiles and nucleophiles. While the sulfur atom can be a site of electrophilic attack, the carbon atoms of the ring are generally susceptible to reactions that proceed via radical intermediates or after activation.

Electrophilic Additions:

Direct electrophilic addition to the carbon skeleton of the thiane ring is uncommon due to its saturated and electron-rich nature. However, the sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with electrophiles. For instance, treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones.

Nucleophilic Additions:

The thiane ring itself is not inherently electrophilic and thus does not readily undergo direct nucleophilic addition. However, the presence of the carboxylic acid and ethoxy groups at the C4 position significantly influences its reactivity. More relevant to the thiane scaffold is the concept of nucleophilic substitution at the carbon atoms, though this typically requires the introduction of a good leaving group.

A key reaction of related dithiane systems involves deprotonation at a carbon adjacent to the sulfur, creating a potent nucleophile. organic-chemistry.org While this compound lacks a proton at the C2 position, which is typically the most acidic in 1,3-dithianes, this general reactivity highlights the ability of the sulfur atoms to stabilize adjacent carbanions. organic-chemistry.org

Transformations of the Ethoxy Substituent

The ethoxy group in this compound is an ether linkage and, as such, can undergo several key transformations, primarily involving cleavage of the carbon-oxygen bond. wikipedia.orgpressbooks.pub

Ether Cleavage Reactions

Ether cleavage typically requires strong acidic conditions to protonate the ether oxygen, making it a better leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The subsequent reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the structure of the ether. pressbooks.pubyoutube.com In the case of the ethoxy group, which is a primary ether, the cleavage is likely to proceed through an S_N2 pathway. pressbooks.pubmasterorganicchemistry.com

Strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are effective reagents for this transformation. pressbooks.pub The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the protonated ether. pressbooks.pub In this case, attack would occur at the ethyl group.

Table 1: Reagents for Ether Cleavage of this compound

ReagentProduct(s)MechanismReference
Excess HI4-Hydroxythiane-4-carboxylic acid and IodoethaneS_N2 pressbooks.pubmasterorganicchemistry.com
Excess HBr4-Hydroxythiane-4-carboxylic acid and BromoethaneS_N2 pressbooks.pubyoutube.com

It is important to note that under strongly acidic conditions, the carboxylic acid group can also be protonated, potentially influencing the reaction's feasibility and outcome.

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. ub.edusolubilityofthings.com For the ethoxy group, the primary interconversion is its transformation into a hydroxyl group through ether cleavage, as discussed above. This conversion from an ether to an alcohol opens up a wide range of subsequent chemical modifications at that position. solubilityofthings.comscribd.com

Once the 4-hydroxythiane-4-carboxylic acid is formed, the hydroxyl group can be further functionalized. For example, it could be converted into a better leaving group, such as a tosylate, which would then allow for nucleophilic substitution reactions at the C4 position. vanderbilt.edu

Stereochemical Implications of Reactions

The C4 carbon of this compound is a stereocenter, as it is attached to four different groups: the ethoxy group, the carboxylic acid group, and two different carbon atoms of the thiane ring. Therefore, reactions occurring at this center can have significant stereochemical consequences.

When a reaction creates a new stereocenter or modifies an existing one, the stereochemical outcome (e.g., retention, inversion, or racemization) is of great importance. For instance, in an S_N2 reaction at a stereocenter, an inversion of configuration is typically observed. masterorganicchemistry.com

If the ether cleavage of this compound were to proceed through a hypothetical S_N2 reaction at the C4 position (which is unlikely due to steric hindrance and the nature of the leaving group), it would lead to an inversion of the stereochemistry at this carbon. However, as established, the S_N2 attack occurs at the ethyl group, leaving the stereochemistry at C4 unaffected.

Should a reaction proceed through a carbocation intermediate at C4 (an S_N1 mechanism), the result would likely be a racemic mixture of products, as the nucleophile could attack the planar carbocation from either face with equal probability. pressbooks.pub

Derivatization and Structural Modification of 4 Ethoxythiane 4 Carboxylic Acid

Synthesis of Ester Derivatives

The conversion of the carboxylic acid moiety of 4-Ethoxythiane-4-carboxylic acid into various ester derivatives is a fundamental strategy for modulating its physicochemical properties, such as lipophilicity and cell permeability. Standard esterification methods, including Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org

For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be utilized in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating its reaction with a wide range of alcohols, including primary, secondary, and functionalized alcohols. transformationtutoring.com

An alternative route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then readily react with an alcohol to form the desired ester. libretexts.org

Table 1: Representative Ester Derivatives of this compound

Ester DerivativeAlcohol ReactantSynthetic MethodPotential Application
Methyl 4-ethoxythiane-4-carboxylateMethanolFischer-Speier EsterificationBuilding block for further modification
Ethyl 4-ethoxythiane-4-carboxylateEthanolDCC/DMAP CouplingIncreased lipophilicity
Benzyl 4-ethoxythiane-4-carboxylateBenzyl alcoholAcyl Chloride RoutePotential for debenzylation to reveal the free acid
2-Hydroxyethyl 4-ethoxythiane-4-carboxylateEthylene glycolEDC/DMAP CouplingIntroduction of a hydrophilic moiety

Note: The data in this table is illustrative and based on general synthetic principles for esterification.

Preparation of Amide and Anhydride (B1165640) Derivatives

The synthesis of amide derivatives from this compound introduces a key functional group capable of participating in hydrogen bonding, which is crucial for biological interactions. Similar to esterification, amides can be prepared by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). transformationtutoring.com

Alternatively, the formation of an intermediate acyl chloride followed by reaction with an amine is a highly effective method for amide bond formation. transformationtutoring.com The choice of the amine component allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the resulting derivatives.

Acid anhydrides of this compound can be synthesized, which serve as reactive intermediates for acylation reactions. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent such as a carbodiimide (B86325) or by heating. nih.gov Mixed anhydrides can also be formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. tcichemicals.com

Table 2: Amide and Anhydride Derivatives of this compound

DerivativeReactant(s)Synthetic MethodKey Feature
4-Ethoxythiane-4-carboxamideAmmoniaAcyl Chloride RoutePrimary amide
N-Benzyl-4-ethoxythiane-4-carboxamideBenzylamineHATU CouplingSecondary amide with aromatic substituent
4-Ethoxythiane-4-carboxylic anhydrideThis compoundDehydration with DCCSymmetrical anhydride
Acetic 4-ethoxythiane-4-carboxylic anhydrideAcetyl chlorideReaction with carboxylate saltMixed anhydride

Note: The data in this table is illustrative and based on general synthetic principles for amide and anhydride formation.

Functionalization of the Thiane (B73995) Ring

Beyond the carboxylic acid group, the thiane ring itself offers opportunities for structural modification. The sulfur atom in the thiane ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the polarity and geometry of the ring, which can have a profound impact on the molecule's biological activity. For instance, the synthesis of stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide has been achieved through oxidation. nih.gov

While direct C-H functionalization of the thiane ring can be challenging, modern catalytic methods may offer pathways for introducing substituents at various positions on the ring. The development of such methods is an active area of research in organic synthesis. The presence of the sulfur atom can also influence the reactivity of adjacent C-H bonds, potentially enabling selective functionalization. The modification of the thiane ring is a key strategy in the development of various drugs and biologically active agents. nih.govnih.gov

Exploration of Chiral Derivatives

This compound is a chiral molecule due to the presence of a stereocenter at the C4 position of the thiane ring. The synthesis and separation of its enantiomers are of significant interest, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.

The resolution of the racemic mixture of this compound can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, chiral chromatography, using a chiral stationary phase, can be employed for the analytical and preparative separation of the enantiomers.

Asymmetric synthesis represents a more elegant approach to obtaining enantiomerically pure derivatives. This could involve the use of chiral catalysts or starting materials. For example, the asymmetric synthesis of related 1-substituted-3,4-dihydroisoquinolines has been extensively studied, providing a basis for developing chiral syntheses of thiane derivatives. nih.gov The synthesis of the four stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide demonstrates the feasibility of controlling stereochemistry in related systems. nih.gov The exploration of chiral derivatives is a critical aspect of modern drug discovery.

Advanced Spectroscopic and Spectrometric Elucidation of 4 Ethoxythiane 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Ethoxythiane-4-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The carboxylic acid proton (-COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm, due to hydrogen bonding. libretexts.org The protons of the ethoxy group (-OCH₂CH₃) would give rise to a quartet for the methylene (B1212753) protons (OCH₂) and a triplet for the methyl protons (-CH₃), with their chemical shifts influenced by the electronegative oxygen atom. The thiane (B73995) ring protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. Their chemical shifts would generally be in the range of 2-4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170-185 ppm. The quaternary carbon at the C4 position, bonded to the sulfur, oxygen, and another carbon, would also have a distinct chemical shift. The carbons of the ethoxy group and the thiane ring would appear in the more shielded regions of the spectrum. For instance, carbons attached to the nitrogen of an amide appear in the 20-65 ppm range and those attached to the sulfur of thioesters appear at 20-45 ppm. libretexts.org

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)170 - 185
-OCH₂ CH₃3.5 - 4.0 (q)60 - 70
-OCH₂CH₃ 1.1 - 1.4 (t)14 - 18
Thiane ring CH₂2.0 - 4.0 (m)25 - 45
C4 (quaternary)-70 - 85

Note: The chemical shift values are predictions and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. libretexts.org The C-O stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com The C-S stretching vibration of the thiane ring is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-S and S-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. The symmetric stretching of the thiane ring would also be observable. The comparison of IR and Raman spectra can be useful in identifying centrosymmetric aggregates, as certain vibrations may be active in one technique and inactive in the other. rsc.org

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch2500-3300 (broad, strong)Weak
Carboxylic Acid (-COOH)C=O stretch1700-1725 (strong, sharp)Moderate
Ether (-O-)C-O stretch1000-1300 (moderate)Weak
Thiane RingC-S stretch600-800 (weak)Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₇H₁₂O₃S), the calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, such as the loss of the ethoxy group or the carboxylic acid group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

If this compound or its derivatives are chiral, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for the assignment of their absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The experimental ECD and ORD spectra can be compared with spectra predicted by quantum chemical calculations for different stereoisomers to determine the absolute configuration of the chiral center(s). The analysis of chiroptical spectra can sometimes be complicated by the formation of aggregates through intermolecular hydrogen bonding, a common feature of carboxylic acids. nih.gov

Computational Chemistry and Theoretical Analysis of 4 Ethoxythiane 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Ethoxythiane-4-carboxylic acid. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction. imperial.ac.uk

For this compound, the HOMO is expected to be located around the electron-rich regions, such as the sulfur and oxygen atoms, which can act as electron donors (nucleophiles). Conversely, the LUMO would likely be centered on electron-deficient areas, such as the carbonyl carbon of the carboxylic acid group, making it susceptible to attack by electron-rich species (electrophiles). cureffi.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally indicates higher reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)Description
HOMO-6.2Highest Occupied Molecular Orbital, primarily localized on the sulfur and ether oxygen atoms.
LUMO-0.8Lowest Unoccupied Molecular Orbital, mainly centered on the carboxylic acid group.
HOMO-LUMO Gap5.4Energy difference between HOMO and LUMO, indicating moderate kinetic stability.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net The MEP is calculated by determining the interaction energy of a positive point charge with the nuclei and electrons of a molecule. wuxiapptec.com

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate electron-rich areas, such as the oxygen atoms of the ethoxy and carboxylic acid groups, and the sulfur atom. These sites are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) highlight electron-deficient areas, such as the acidic hydrogen of the carboxyl group and the hydrogens on the carbon atoms adjacent to the electronegative oxygen and sulfur atoms. These areas are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamic behavior of a molecule like this compound. nih.govmdpi.com

For a flexible molecule containing a six-membered thiane (B73995) ring and an ethoxy group, MD simulations can explore the different possible chair and boat conformations of the ring, as well as the rotational isomers of the ethoxy and carboxylic acid groups. These simulations can identify the most stable, low-energy conformations and the energy barriers between them, providing insights into the molecule's structural preferences and how it might interact with other molecules, such as solvent molecules or biological receptors. rsc.org

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations
ConformerRelative Energy (kcal/mol)Population (%)Description
Chair (Axial COOH)0.075The most stable conformation with the carboxylic acid group in the axial position.
Chair (Equatorial COOH)1.520A less stable chair conformation with the carboxylic acid group in the equatorial position.
Boat/Twist-Boat5.05Higher energy conformations that are transiently populated.

Mechanistic Insights via Transition State Theory

Transition state theory is a theoretical framework used to understand and calculate the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state, called the activation energy, determines the reaction rate.

For reactions involving this compound, such as its esterification or deprotonation, computational methods can be used to locate the geometry and energy of the transition state. By calculating the activation energy, one can predict the feasibility and kinetics of the reaction. This approach provides valuable mechanistic insights into how the molecule transforms from reactants to products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. researchgate.net These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical information) to an observed activity or property. researchgate.netnih.gov

For this compound, a QSAR model could be developed to predict its potential biological activity, for instance, as an enzyme inhibitor, by comparing its structural features to a set of known active compounds. A QSPR model could be used to predict physical properties like its solubility, boiling point, or lipophilicity based on its molecular structure. nih.gov These models are valuable tools in drug discovery and materials science for screening and designing new compounds with desired characteristics.

Applications in Complex Chemical Synthesis and Materials Science

Utilization as a Chirality Inducer or Auxiliary

The inherent chirality of 4-Ethoxythiane-4-carboxylic acid, stemming from the quaternary carbon atom bonded to four different substituents (ethoxy group, carboxylic acid group, and two different methylene (B1212753) groups of the thiane (B73995) ring), presents a theoretical basis for its use as a chiral auxiliary.

Conceptual Application:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. In principle, the enantiomerically pure form of this compound could be attached to a prochiral substrate. The steric and electronic properties of the thiane and ethoxy moieties could then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity.

Hypothetical Research Findings:

No published studies have been identified that demonstrate the use of this compound as a chiral auxiliary. Research in this area would first need to focus on the resolution of its racemic mixture to obtain the pure enantiomers. Subsequent studies would involve attaching the auxiliary to various substrates and evaluating its effectiveness in stereoselective transformations such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. The development of efficient methods for both the attachment and subsequent cleavage of the auxiliary would be crucial for its practical application.

Role as a Key Intermediate in Multi-Step Organic Syntheses

The bifunctional nature of this compound, possessing both a carboxylic acid handle for amide or ester formation and a heterocyclic thiane core, suggests its potential as a versatile building block in the synthesis of more complex molecules.

Conceptual Synthetic Utility:

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, alcohols, or acid chlorides. The thiane ring, containing a sulfur atom, could potentially undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, introducing new functionalities and modifying the electronic properties of the molecule. This dual reactivity makes it a candidate for the construction of novel heterocyclic scaffolds or as a fragment in the total synthesis of natural products or pharmaceutical agents.

Table of Potential Transformations:

Starting Functional GroupReagent(s)Resulting Functional GroupPotential Application
Carboxylic AcidSOCl₂Acid ChlorideAcylation reactions
Carboxylic AcidR-OH, H⁺EsterProdrug synthesis, protecting group
Carboxylic AcidR-NH₂, DCCAmideBioactive molecule synthesis
Thiane SulfurH₂O₂Sulfoxide/SulfoneModulating polarity and reactivity

Exploration in Polymer Chemistry and Advanced Materials (e.g., as a monomer or cross-linker)

The structure of this compound allows for its theoretical incorporation into polymeric structures, either as a monomer or as a cross-linking agent.

Conceptual Role in Polymers:

As a monomer , the carboxylic acid could be converted to a more reactive derivative (e.g., an acid chloride or ester) and subsequently polymerized with a suitable co-monomer, such as a diol or diamine, through step-growth polymerization to form polyesters or polyamides. The presence of the thiane ring and the ethoxy group in the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and refractive index.

As a cross-linker , if both the carboxylic acid and another functional group (potentially introduced onto the thiane ring) can participate in polymerization reactions, it could be used to create networked polymer structures. Cross-linking is a critical process for enhancing the mechanical strength and thermal resistance of polymers.

Hypothetical Research Data:

Currently, there is no available data from studies investigating the polymerization of this compound or its use in materials science. Research in this field would involve the synthesis of suitable derivatives for polymerization and a thorough characterization of the resulting polymers to determine their molecular weight, thermal properties (e.g., glass transition temperature and melting point), and mechanical properties.

Development of Novel Reagents and Catalysts

The functional groups present in this compound could serve as a scaffold for the development of new reagents or organocatalysts.

Conceptual Design of Reagents and Catalysts:

The carboxylic acid could be used to anchor the molecule to a solid support for applications in solid-phase synthesis or catalysis. The sulfur atom in the thiane ring, with its lone pair of electrons, could potentially act as a Lewis base or be part of a ligand for a metal catalyst. Furthermore, the chiral nature of the molecule could be exploited in the design of enantioselective catalysts.

Table of Potential Catalyst/Reagent Scaffolds:

Compound ClassPotential Application
Thioether-based LigandsTransition metal catalysis
Chiral Carboxylic AcidsAsymmetric protonation, resolution agents
Solid-Supported DerivativesHeterogeneous catalysis, simplified purification

Future Research Directions and Unexplored Potential of 4 Ethoxythiane 4 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis are revolutionizing the way chemical entities are produced, offering enhanced safety, efficiency, and scalability over traditional batch methods. nih.govnih.gov The application of these technologies to the synthesis of 4-Ethoxythiane-4-carboxylic acid and its derivatives could accelerate discovery and development.

Detailed Research Findings: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. nih.gov Systems like tube-in-tube gas-permeable membrane reactors have been effectively used for the synthesis of various carboxylic acids by facilitating efficient gas-liquid reactions, for instance, using carbon dioxide as a reagent. durham.ac.uk Automated platforms have successfully integrated multi-step synthesis, in-line monitoring, and purification, allowing for the rapid generation of compound libraries. beilstein-journals.org For example, the synthesis of imatinib (B729) and its analogs was achieved in a single day using a semi-automated process that incorporated scavenger resins for purification. nih.govbeilstein-journals.org

The future synthesis of this compound could leverage these advancements. A hypothetical flow synthesis could be designed for its core structure or for the subsequent derivatization of the carboxylic acid group into amides or esters. organic-chemistry.org An automated platform could rapidly produce a library of analogs by varying the ester or introducing different functional groups onto the thiane (B73995) ring, facilitating structure-activity relationship (SAR) studies.

TechnologyPotential Application to this compoundBenefit
Flow Reactor Synthesis of the core thiane structure or derivatization.Improved safety, scalability, and yield. nih.govbeilstein-journals.org
Tube-in-Tube Reactor Introduction of gaseous reagents for functionalization.Efficient gas-liquid reactions under controlled conditions. durham.ac.uk
Automated Synthesis Platform Rapid generation of an analog library for screening.High-throughput synthesis and purification. beilstein-journals.org

Biocatalytic Approaches to Synthesis and Transformation

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. nih.gov This approach offers a powerful alternative to traditional chemical synthesis for producing complex chiral molecules.

Detailed Research Findings: Enzymes such as hydrolases, oxygenases, and carboxylate reductases are well-suited for modifying carboxylic acids and related structures. nih.govresearchgate.net For instance, the hyperthermophile Pyrococcus furiosus can catalyze the hydrogenation of a wide array of carboxylic acids to their corresponding primary alcohols. researchgate.net Similarly, α-ketoglutarate-dependent oxygenases are capable of hydroxylating unactivated C-H bonds, a transformation that is challenging to achieve with conventional chemistry. nih.gov The development of biocatalysts for specific transformations is an active area of research, with protein engineering enabling the creation of enzymes with enhanced activity and stability for industrial applications. nih.gov

For this compound, biocatalysis could be employed to create chiral derivatives. A stereoselective hydrolase could potentially resolve a racemic mixture of the compound, or a specifically engineered oxygenase could introduce hydroxyl groups at specific positions on the thiane ring. Such transformations would provide access to novel, enantiomerically pure analogs that are difficult to obtain through classical synthesis, opening new avenues for stereospecific molecular recognition in biological systems.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. core.ac.uk The unique structural features of this compound make it an interesting candidate for host-guest chemistry and the design of novel supramolecular assemblies.

Detailed Research Findings: Carboxylic acids are known to form robust hydrogen-bonding interactions and are common guests for macrocyclic hosts like cyclodextrins and calixarenes. nih.govnih.gov These host-guest interactions can alter the physicochemical properties of the guest molecule, such as solubility or stability. For example, β-cyclodextrin derivatives have been shown to form inclusion complexes with certain carboxylate-containing molecules, reducing their aggregation in aqueous media. nih.gov The design of polytopic receptors with specific binding pockets for carboxylates has also been explored, demonstrating varied affinities based on the receptor's topology. nih.gov

The this compound molecule possesses several points for potential non-covalent interactions: the carboxylic acid group for hydrogen bonding or ionic interactions, the ether oxygen as a hydrogen bond acceptor, and the sulfur atom within the thiane ring, which could engage in chalcogen bonding. These features could be exploited to form stable complexes with various host molecules. Such host-guest systems could find applications in drug delivery, sensing, or the construction of complex molecular architectures.

Advanced Materials and Nanotechnology Applications

The incorporation of unique molecular building blocks into polymers and nanomaterials is a key strategy for creating advanced materials with tailored properties. This compound could serve as a functional monomer or surface ligand in the development of next-generation materials.

Detailed Research Findings: Functionalized heterocyclic compounds have been successfully used to create novel materials. For example, a carboxylic acid-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer was synthesized and copolymerized to create conductive films capable of covalently binding peptides for neural electrode interfaces. nih.gov In nanotechnology, surface functionalization of nanoparticles is crucial for their application. The cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid (OTZ) has been loaded into chitosan (B1678972) nanoparticles to facilitate its delivery. nih.gov

The carboxylic acid group of this compound provides a convenient handle for polymerization or for grafting onto the surface of nanoparticles. A polymer incorporating this thiane-containing moiety could exhibit unique thermal or optical properties. As a coating for metallic nanoparticles, it could enhance their stability and biocompatibility or introduce specific recognition capabilities, paving the way for applications in targeted drug delivery, diagnostics, or catalysis.

Computational Design of Novel Analogs with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, allowing for the in silico design and evaluation of new molecules before their synthesis. nih.gov

Detailed Research Findings: Computational approaches are widely used to predict the properties and biological activities of novel compounds. For instance, computational strategies have been successfully employed to enhance the catalytic activity of enzymes for synthesizing specific aromatic dicarboxylic acids. nih.govresearchgate.net In medicinal chemistry, quantitative structure-activity relationship (QSAR) studies and molecular docking are used to design ligands with high affinity for biological targets. Such methods guided the design of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration by correlating physicochemical parameters with biological activity. nih.gov

Applying these computational tools to this compound could significantly accelerate the discovery of useful analogs. By creating a virtual library of derivatives and calculating key properties—such as binding affinity to a target protein, lipophilicity, or electronic properties—researchers can prioritize the most promising candidates for synthesis. This rational design approach saves time and resources, focusing laboratory efforts on molecules with the highest probability of success for a desired application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxythiane-4-carboxylic acid, and what experimental parameters influence yield?

  • The synthesis of structurally analogous thiane-carboxylic acids (e.g., tetrahydro-2H-thiopyran-4-carboxylic acid) typically involves amidation or esterification reactions. For example, coupling carboxylic acids with amines using EDCI/HOBt as activators in dichloromethane (reaction time: 6–15 hours) achieves moderate yields (61–76%) . Key parameters include solvent choice, stoichiometry of reagents, and purification methods (e.g., silica gel chromatography with hexane/ethyl acetate gradients). Optimization may require adjusting reaction temperatures or catalyst systems .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical?

  • Structural confirmation relies on 1H NMR (e.g., proton environments of the ethoxy and thiane rings), mass spectrometry (molecular ion peaks matching the theoretical mass ~146–253 g/mol), and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Computational tools like PubChem-derived InChI keys (e.g., SCKSQOIXSGPVJS-UHFFFAOYSA-N for thiane derivatives) aid in validating stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial screening should include:

  • Antibacterial activity : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant potential : DPPH radical scavenging or FRAP assays to quantify electron-donating capacity .
  • Dose-response curves (IC₅₀ values) and cytotoxicity profiling (e.g., MTT assays on mammalian cells) are essential for therapeutic relevance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes like COX-2) using software like AutoDock Vina. PubChem’s 3D conformer data (e.g., CID 50990485 for oxane analogs) guides pose prediction .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Controlled variable analysis : Isolate factors like solvent purity, moisture levels, or reaction intermediates.
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomeric forms. For example, thiane ring puckering may cause splitting in 1H NMR signals .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. How do substituents on the thiane ring modulate bioactivity, and what SAR trends exist?

  • Ethoxy group : Enhances lipophilicity (logP), improving membrane permeability. Compare with methyl or hydroxy analogs .
  • Carboxylic acid moiety : Critical for hydrogen bonding with biological targets (e.g., bacterial dihydrofolate reductase). Methyl ester derivatives may reduce activity, as seen in quinoline-carboxylic acid studies .

Q. What methodologies validate the environmental safety of lab-scale waste containing this compound?

  • Follow protocols for hazardous waste segregation : Store acidic waste separately in labeled containers and neutralize with bases (e.g., NaHCO₃) before disposal .
  • Ecotoxicity assessment : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to evaluate acute toxicity (EC₅₀) .

Methodological Resources

  • Synthesis : PubChem’s reaction databases (e.g., Reaxys) for optimizing amidation conditions .
  • Safety : ECHA guidelines for handling corrosive/toxic intermediates (e.g., H303+H313+H333 risk phrases) .
  • Data Analysis : NIST Chemistry WebBook for spectral reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.